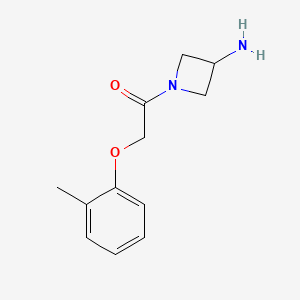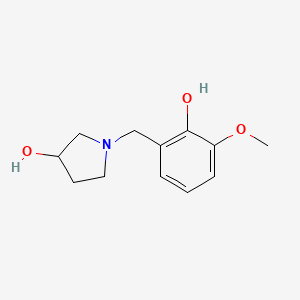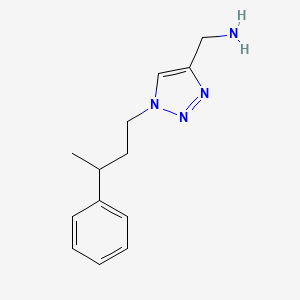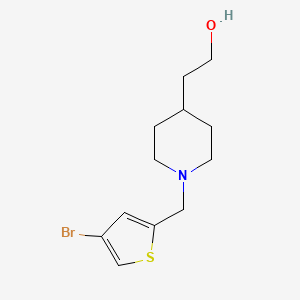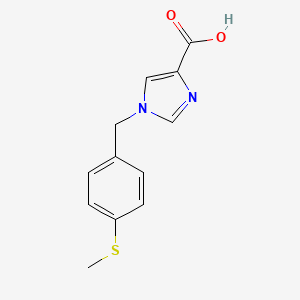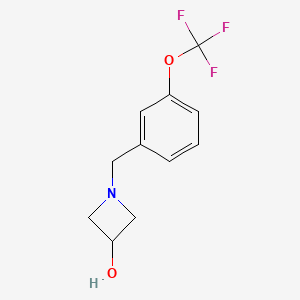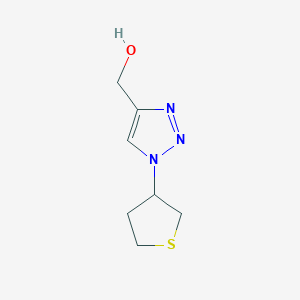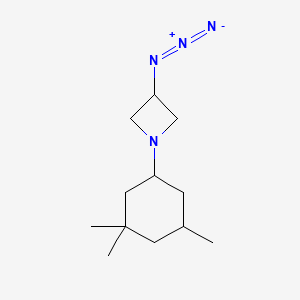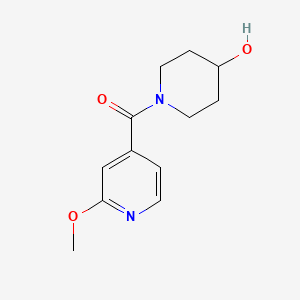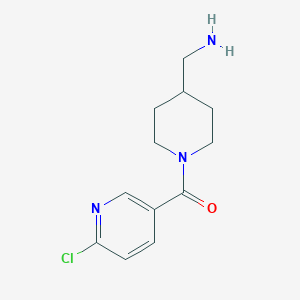
(4-(氨甲基)哌啶-1-基)(6-氯吡啶-3-基)甲酮
描述
The compound “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” belongs to the class of organic compounds known as phenylpiperidines . It is a compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol.
Synthesis Analysis
The synthesis of piperidone derivatives, including “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone”, involves several steps and various catalysts . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” includes a piperidine ring bound to a phenyl group . The structure of this compound can be analyzed using techniques such as X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” are complex and involve multiple steps . The influence of the substitution at the 4-position on the 2,6-pyrimidine ring has been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” can be determined using various techniques . The compound has a molecular weight of 253.73 g/mol.
科学研究应用
合成和表征:
- 哌啶衍生物已通过各种方法合成和表征。例如,郑锐对相关化合物哌啶-4-羧酸的合成进行了研究,其中涉及酰胺化、弗里德尔-克拉夫茨酰化和水合过程 (郑锐, 2010).
- 类似地,吴峰关于新型 2-氨基-4-(4-甲氧基苯基)-6-(哌啶-1-基)吡啶-3,5-二腈合成的研究突出了哌啶在复杂化学合成中的应用 (吴峰, 2011).
药理学和药物开发:
- 哌啶衍生物被探索用于新药的开发。例如,Naoki Tsuno 及其同事对新型 (6-氨基吡啶-3-基)(4-(吡啶-2-基)哌嗪-1-基) 甲酮衍生物作为疼痛治疗的 TRPV4 拮抗剂的研究突出了这一应用 (Naoki Tsuno 等人, 2017).
- F. Anthony Romero 等人报道了与哌啶相关的化合物的 G 蛋白偶联受体 NPBWR1 (GPR7) 的小分子拮抗剂的合成和评价 (F. Anthony Romero 等人, 2012).
抗菌活性:
- 哌啶衍生物的抗菌活性一直是研究的主题。N. Patel、S. N. Agravat 和 Faiyazalam M. Shaikh 合成了新的吡啶衍生物,包括哌啶基化合物,并评估了它们的体外抗菌活性 (N. Patel、S. N. Agravat、Faiyazalam M. Shaikh, 2011).
结构和分子研究:
- B. Lakshminarayana 等人对相关化合物的晶体和分子结构分析的研究表明了哌啶衍生物在结构化学中的重要性 (B. Lakshminarayana 等人, 2009).
神经保护活性:
- 哌啶衍生物也因其神经保护活性而被探索,如 Y. Zhong 等人的工作所示,其中包括哌啶在内的芳氧乙胺衍生物被评估了对谷氨酸诱导的细胞死亡的神经保护作用 (Y. Zhong 等人, 2020).
作用机制
A series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives, which may include “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone”, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists . They showed an analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
生化分析
Biochemical Properties
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can impact metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may result in altered cellular function .
Dosage Effects in Animal Models
The effects of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation without causing harm. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can affect the synthesis and degradation of key biomolecules, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone can interact with intracellular proteins, leading to its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical activity and function .
Subcellular Localization
The subcellular localization of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
属性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-2-1-10(8-15-11)12(17)16-5-3-9(7-14)4-6-16/h1-2,8-9H,3-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAWICJZZMKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


